

Elevated N-Tricosanoyl Ceramide Trihexoside Levels: A Comparative Analysis Across Patient Populations

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Compound of Interest

Compound Name: *N-TRicosanoyl ceramide trihexoside*

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This guide provides a comprehensive comparison of **N-Tricosanoyl ceramide trihexoside** (Gb3) levels across different patient populations, with a primary focus on Fabry disease. The data presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of Gb3 as a biomarker and its pathological implications.

Quantitative Data Summary

The following table summarizes the plasma and urinary concentrations of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various patient cohorts compared to healthy individuals. These molecules are significant biomarkers, particularly for Fabry disease, a lysosomal storage disorder caused by a deficiency of the enzyme α -galactosidase A, leading to the accumulation of Gb3.

| Biomarker | Patient Population | Sample Type | Mean Concentration (± SD) | Control Group Concentration (± SD) | Reference |
|-----------------------------|----------------------------|------------------------------|------------------------------|--|-----------|
| Lyso-Gb3 | Classic Fabry Men (n=15) | Plasma | 180 ± 75 nmol/L | 0.44 ± 0.15 nmol/L | [1] |
| Later-Onset Fabry Men (n=6) | Plasma | 17 ± 9 nmol/L | 0.44 ± 0.15 nmol/L | [1] | |
| Fabry Women (n=11) | Plasma | 11 ± 8 nmol/L | 0.44 ± 0.15 nmol/L | [1] | |
| Total Urinary Gb3 | Classic Fabry Men (n=5) | Urine | 5.04 ± 2.69 µg/mg creatinine | <0.05 µg/mg creatinine | [1] |
| Later-Onset Fabry Men (n=5) | Urine | 0.59 ± 0.30 µg/mg creatinine | <0.05 µg/mg creatinine | [1] | |
| Fabry Women (n=17) | Urine | 0.47 ± 0.42 µg/mg creatinine | <0.05 µg/mg creatinine | [1] | |
| Plasma Gb3 | Fabry Male Patients | Plasma | 7.3 ± 2.7 µg/mL | 2.2 ± 0.7 µg/mL | [2] |
| Lyso-Gb3 | Fabry Male Patients | Plasma | 83.2 ± 75.4 nM | 0.3 ± 0.3 nM | [2] |
| Fabry Female Patients | Plasma | 15.4 ± 8.9 nM | 0.4 ± 0.2 nM | [2] | |
| Lyso-Gb3 | Male Fabry Patients (n=21) | Plasma | Median: 14.50 ng/ml | Median: 0.42 ng/ml (Range: 0.24–0.81 ng/ml) | [3] |

| | | | | | |
|------------------------------|----------------------------|--------------------|---|---|-----|
| Female Fabry Patients (n=17) | Plasma | Median: 2.79 ng/ml | Median: 0.44 ng/ml (Range: 0.25–0.74 ng/ml) | [3] | |
| Ceramide Trihexoside (CTH) | Healthy Individuals (n=40) | Plasma | 1.7 ± 0.5 µmol/L | N/A | [4] |
| Glucosylceramide (GlcCer) | Gaucher Disease Patients | Plasma | Elevated | 6.3 ± 1.9 µmol/L (in healthy individuals) | [4] |

Experimental Protocols

Quantification of Gb3 and Lyso-Gb3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the sensitive and specific quantification of Gb3 and its analogs in biological samples.

1. Sample Preparation:

- **Protein Precipitation and Lipid Extraction:** To 50 µL of plasma, an internal standard (e.g., N-heptadecanoyl-ceramide trihexoside) is added. Proteins are precipitated and lipids are extracted using a solvent mixture, typically chloroform/methanol/water (e.g., in a 2:1:0.3 ratio). The mixture is vortexed and centrifuged to separate the layers.[5]
- **Solid-Phase Extraction (SPE):** Alternatively, SPE can be used for cleaner extracts.[1]

2. Chromatographic Separation:

- **Column:** A C18 or C4 reversed-phase column is commonly used.[2][5]

- **Mobile Phase:** A gradient of two mobile phases is employed. For example, Mobile Phase A could be water with 2 mM ammonium formate and 0.2% formic acid, and Mobile Phase B could be methanol with 1 mM ammonium formate and 0.2% formic acid.[5]
- **Gradient Elution:** The separation is achieved by a linear gradient, starting with a certain percentage of Mobile Phase B, which is gradually increased over the run time to elute the analytes of interest.[5]

3. Mass Spectrometric Detection:

- **Ionization:** Electrospray ionization (ESI) in the positive ion mode is typically used.
- **Detection Mode:** Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard. For Gb3, a common transition is m/z 1137.3 > 264.3, and for Lyso-Gb3, it is m/z 786.8 > 268.3.[5]
- **Quantification:** A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of the analyte in the samples is then determined from this curve.

Quantification of Total Ceramide Trihexoside (CTH) by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous quantification of total plasma concentrations of ceramide, glucosylceramide, and ceramide trihexoside.

1. Sample Preparation:

- **Lipid Extraction:** Lipids are extracted from 50 μ L of plasma after the addition of an internal standard (e.g., sphinganine).[4]
- **Deacylation:** The extracted lipids (ceramides and glycosphingolipids) are deacylated using microwave-assisted hydrolysis in methanolic NaOH. This process liberates the sphingoid bases and lysoglycosphingolipids.[4]

- Derivatization: The free amino group of the liberated sphingoid bases is derivatized with o-phthaldialdehyde (OPA) to make them fluorescent.[4]

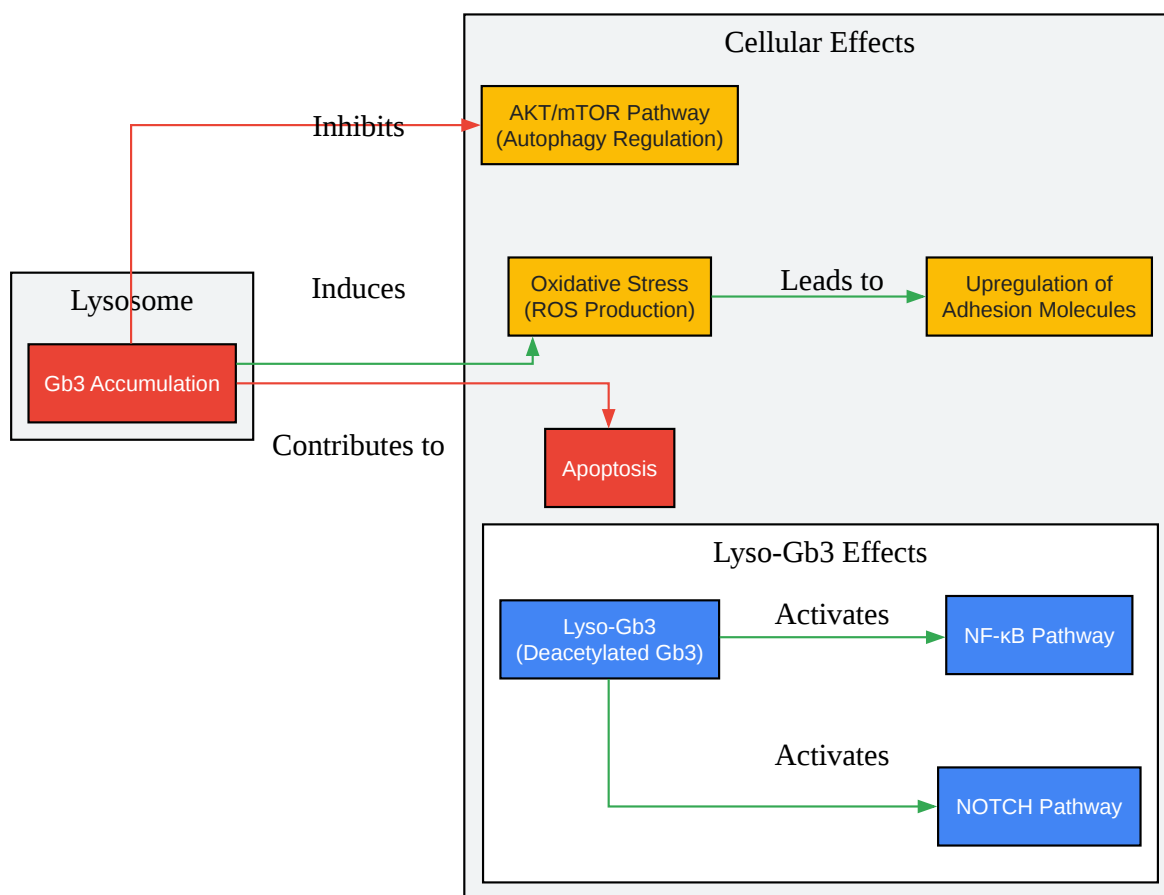
2. Chromatographic Separation:

- Column: A C18 reversed-phase column is used for separation.[4]
- Mobile Phase: An isocratic mobile phase, such as a methanol/water mixture (e.g., 88:12, vol/vol), is used.[4]

3. Detection:

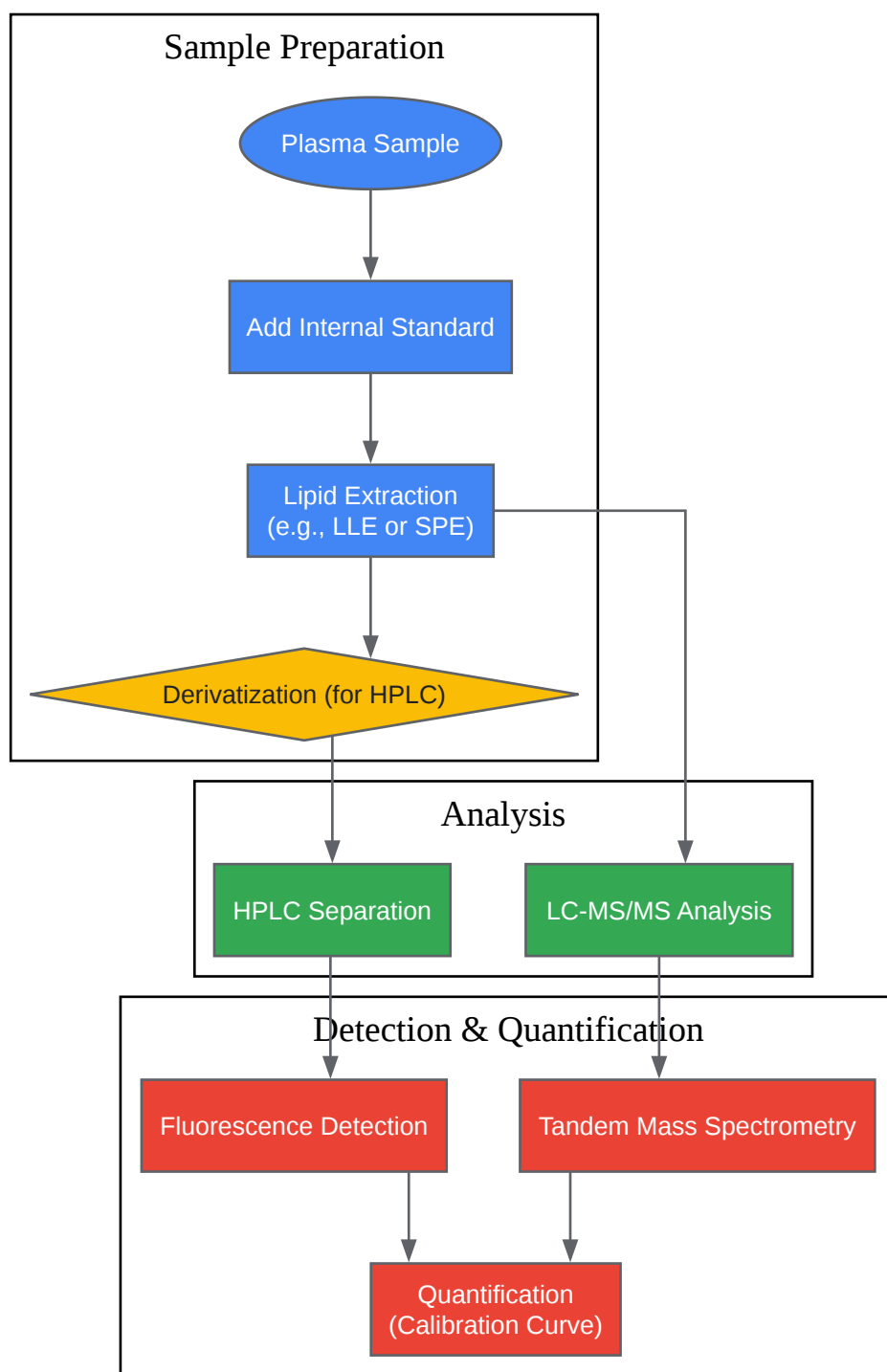
- Detector: A fluorescence detector is used for quantification. The excitation wavelength is set to 340 nm and the emission wavelength to 435 nm.[4]
- Quantification: The concentration of each lipid is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

Mandatory Visualizations



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Caption: Signaling pathways affected by Gb3 accumulation in Fabry disease.



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Caption: Experimental workflow for Gb3 quantification.

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